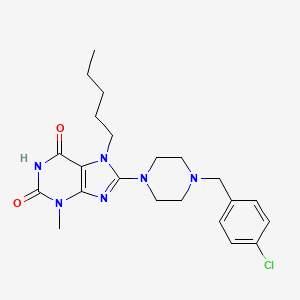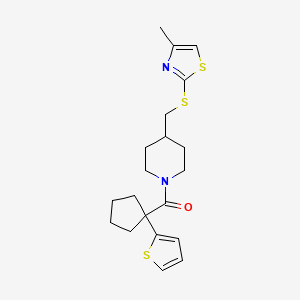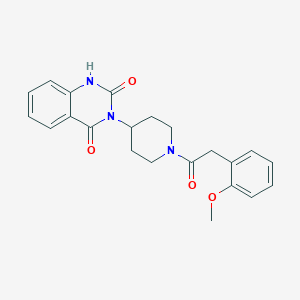![molecular formula C13H17NO5S B2815287 [1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate CAS No. 148461-03-4](/img/structure/B2815287.png)
[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related coumarin derivatives has been reported using methanesulfonic acid as a catalyst in a microwave-assisted reaction. A simple and efficient tandem Knoevenagel–Michael protocol for the synthesis of a similar compound was elaborated .Molecular Structure Analysis
The molecular structure of this compound is influenced by the presence of the methoxy and methanesulfonate groups. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis
Methyl methanesulfonate, an alkylating agent and a carcinogen, is used in cancer treatment . Methanesulfonic acid is not only a catalyst but also a key intermediate in the biogeochemical cycling of sulfur.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the presence of the methoxy and methanesulfonate groups. These groups could affect the compound’s solubility, stability, and reactivity.科学的研究の応用
Kinetics and Mechanisms
Elimination Reactions : A study by Kumar and Balachandran (2008) examined the kinetics of elimination reactions of methanesulfonic acid from methanesulfonates. It highlighted a shift from unimolecular to bimolecular processes in the presence of strong bases (Kumar & Balachandran, 2008).
Sulfonation Processes : Research by Wit, Woldhuis, and Cerfontain (2010) explored the sulfonation of phenols and methanesulfonates, providing insight into the reaction mechanisms and intermediate compounds formed during the process (Wit, Woldhuis, & Cerfontain, 2010).
Molecular Interactions and Reactions
Oxidation Studies : Flyunt et al. (2001) investigated the oxidation of methanesulfinic acid, revealing the formation of various products including methanesulfonic acid, which is relevant to understanding the chemical behavior of related compounds (Flyunt, Makogon, Schuchmann, Asmus, & Sonntag, 2001).
Hydrolysis of Ester Compounds : A study by Chan, Cox, and Sinclair (2008) focused on the hydrolysis of methanesulfonate esters, revealing aspects of their stability and reaction conditions (Chan, Cox, & Sinclair, 2008).
Synthetic Applications
Catalytic Applications : Tamaddon and Azadi (2018) discussed the synthesis and application of a novel ionic liquid derived from methanesulfonate, showcasing its efficiency as a catalyst in organic reactions (Tamaddon & Azadi, 2018).
Synthetic Methods : The synthesis of various compounds, including the preparation of methanesulfonates and their subsequent reactions, was explored by Upadhyaya et al. (1997), providing valuable information on synthetic routes and molecular structures (Upadhyaya, Davis, Lee, Zaw, Bauer, & Heimer, 1997).
Biological and Environmental Impacts
Microbial Metabolism : Kelly and Murrell (1999) explored the microbial metabolism of methanesulfonic acid, highlighting its role in the biogeochemical cycling of sulfur and its use by diverse aerobic bacteria (Kelly & Murrell, 1999).
Biological Activity Studies : The biological activity of various methanesulfonate compounds was investigated in studies such as that by Watanabe et al. (1997), which evaluated their potential as HMG-CoA reductase inhibitors (Watanabe, Koike, Ishiba, Okada, Seo, & Hirai, 1997).
作用機序
Safety and Hazards
特性
IUPAC Name |
[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-18-12-5-3-11(4-6-12)14-8-10(7-13(14)15)9-19-20(2,16)17/h3-6,10H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZJAOUJIUVPRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)COS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2815204.png)
![ethyl 2-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate](/img/structure/B2815205.png)
![2-[[1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2815206.png)
![benzo[d][1,3]dioxol-5-yl(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2815207.png)
![isopropyl 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2815208.png)


![2-[(1E)-(methoxyimino)methyl]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B2815212.png)

![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)

![1,3-Dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-7-propylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2815223.png)

